Human Carbonic Anhydrase I (hCA I) Inhibition Potency of 2-(1H-1,2,3-Triazol-1-yl)ethanamine
2-(1H-1,2,3-Triazol-1-yl)ethanamine inhibits human carbonic anhydrase I (hCA I) with a measured Ki of 3.70 μM (3,700 nM) [1]. This compound exhibits a specific binding affinity to the zinc-containing active site characteristic of carbonic anhydrase enzymes [1]. In contrast, the structurally related 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride demonstrates primary targeting of carbonic anhydrase II rather than hCA I , representing a different isoform selectivity profile.
| Evidence Dimension | Enzyme inhibition constant (Ki) for human carbonic anhydrase I (hCA I) |
|---|---|
| Target Compound Data | Ki = 3.70 μM (3,700 nM) |
| Comparator Or Baseline | 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride: Primary target hCA II (isoform selectivity differs) |
| Quantified Difference | Target compound inhibits hCA I with Ki = 3.70 μM; comparator exhibits different isoform selectivity profile |
| Conditions | CO2 hydration-based stopped-flow assay; 15 min pre-incubation; human carbonic anhydrase I enzyme |
Why This Matters
This defined hCA I inhibition potency enables rational compound selection for carbonic anhydrase-related assay development and SAR studies requiring this specific isoform activity profile.
- [1] BindingDB. BDBM50133395 / CHEMBL3632831. Affinity Data: Ki = 3.70E+3 nM. Assay Description: Inhibition of human carbonic anhydrase 1 incubated for 15 mins prior to testing by CO2 hydration-based stopped flow assay. View Source
